molecular formula C8H7BrN2O B14901929 8-Bromo-6-methoxyimidazo[1,5-a]pyridine

8-Bromo-6-methoxyimidazo[1,5-a]pyridine

Cat. No.: B14901929
M. Wt: 227.06 g/mol
InChI Key: YNUYWQHFXUKYQU-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 6th position on the imidazo[1,5-a]pyridine ring. It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine typically involves the functionalization of the imidazo[1,5-a]pyridine scaffold. One common method is the bromination of 6-methoxyimidazo[1,5-a]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 8-substituted derivatives such as 8-amino-6-methoxyimidazo[1,5-a]pyridine.

    Oxidation Reactions: Formation of 6-formylimidazo[1,5-a]pyridine or 6-carboxyimidazo[1,5-a]pyridine.

    Reduction Reactions: Formation of dihydroimidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

8-Bromo-6-methoxyimidazo[1,5-a]pyridine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methoxyimidazo[1,2-a]pyridine
  • 8-Chloro-6-methoxyimidazo[1,5-a]pyridine
  • 8-Iodo-6-methoxyimidazo[1,5-a]pyridine

Uniqueness

8-Bromo-6-methoxyimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogues. The presence of the bromine atom at the 8th position enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

8-bromo-6-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-7(9)8-3-10-5-11(8)4-6/h2-5H,1H3

InChI Key

YNUYWQHFXUKYQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=NC=C2C(=C1)Br

Origin of Product

United States

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